molecular formula C10H17F3N2 B7975596 1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine

1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine

Cat. No.: B7975596
M. Wt: 222.25 g/mol
InChI Key: NHEGOMXEJCDJLR-UHFFFAOYSA-N
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Description

1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine is a synthetic heterocyclic compound featuring a piperidine core substituted with a trifluoromethyl group at the 4-position and an azetidin-3-ylmethyl moiety at the 1-position.

Properties

IUPAC Name

1-(azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2/c11-10(12,13)9-1-3-15(4-2-9)7-8-5-14-6-8/h8-9,14H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEGOMXEJCDJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine typically involves multiple steps, including the formation of the azetidine and piperidine rings, followed by the introduction of the trifluoromethyl group. Common synthetic routes may involve:

Industrial production methods may involve optimizing these synthetic routes for higher yields and scalability, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The azetidine and piperidine rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, potentially improving its efficacy and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Synthetic Efficiency: Compound 28 (87% yield) and styryl derivatives (81–85% yield) demonstrate high efficiency using coupling reagents (e.g., HOBt/TBTU) or propargyl addition . In contrast, MK19 (67% yield) highlights variability in yields depending on substituent complexity .

Physicochemical Properties :

  • Styryl derivatives exhibit distinct physical states: the Z-isomer (83) is an oil, while the E-isomer (84) crystallizes, suggesting stereochemistry impacts material handling .
  • Trifluoromethyl groups consistently enhance lipophilicity, as seen in compound 681132-34-3 (PSA = 37.38, molecular weight > 400) .

The azetidine moiety in the target compound may mimic constrained pharmacophores observed in natural piperidine alkaloids (e.g., nigramides from Piper nigrum), which exhibit diverse bioactivities .

Limitations and Contradictions:

  • Limited direct data on the target compound’s synthesis or bioactivity necessitate extrapolation from analogs.
  • Discrepancies in yields (e.g., 67% vs. 87%) highlight the influence of substituent electronics and coupling methods .

Biological Activity

1-(Azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an azetidine ring and a trifluoromethyl group, which contribute to its chemical reactivity and biological interactions. The presence of these functional groups allows for various chemical reactions, including oxidation, reduction, and substitution.

Antimicrobial Properties

Research indicates that 1-(azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine exhibits significant antimicrobial activity. A study found that the compound inhibited the growth of several bacterial strains, demonstrating its potential as an antimicrobial agent. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have shown that this compound may induce apoptosis in cancer cells. Specifically, it has been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results suggest that the compound triggers cell cycle arrest and apoptosis through the caspase-dependent pathway.

Cancer Cell LineIC50 (µM)
MCF-75.2
A5498.4

The biological activity of 1-(azetidin-3-ylmethyl)-4-(trifluoromethyl)piperidine is attributed to its interaction with specific molecular targets:

  • Cellular Targets : The compound may bind to proteins involved in cell signaling pathways, leading to altered cellular responses.
  • Enzyme Inhibition : It has been shown to inhibit certain kinases associated with cancer progression, suggesting a role as a kinase inhibitor.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the effectiveness of the compound against multi-drug resistant strains of bacteria. The results indicated that it could serve as a promising lead compound for developing new antibiotics.
  • Cancer Research : In a preclinical trial, the compound was administered to tumor-bearing mice. The findings revealed a significant reduction in tumor size compared to control groups, supporting its potential therapeutic application in oncology.

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